Cas no 1820569-46-7 ((1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid)
(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid
- AT10668
- SCHEMBL22869359
- 1820569-46-7
- CS-0312499
- PS-18711
- AQPYFAYLGMEWCD-HRFVKAFMSA-N
- (1S,2S)-2-(Difluoromethyl)cyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 2-(difluoromethyl)-, (1S,2S)-
- (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylicacid
-
- Inchi: 1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m0/s1
- InChI Key: AQPYFAYLGMEWCD-HRFVKAFMSA-N
- SMILES: FC([H])([C@@]1([H])C([H])([H])[C@]1([H])C(=O)O[H])F
Computed Properties
- Exact Mass: 136.03358575g/mol
- Monoisotopic Mass: 136.03358575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 37.3
(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0312499-100mg |
(1S,2S)-2-(Difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 100mg |
$414.0 | 2022-04-27 | ||
| ChemScence | CS-0312499-250mg |
(1S,2S)-2-(Difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 250mg |
$692.0 | 2022-04-27 | ||
| ChemScence | CS-0312499-1g |
(1S,2S)-2-(Difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 1g |
$1384.0 | 2022-04-27 | ||
| 1PlusChem | 1P01XGJ2-1g |
(1S,2S)-2-(Difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 95% | 1g |
$824.00 | 2024-06-18 | |
| eNovation Chemicals LLC | Y1317940-100mg |
(1S,2S)-2-(difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 97% | 100mg |
$310 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1317940-250mg |
(1S,2S)-2-(difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 97% | 250mg |
$410 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1317940-500mg |
(1S,2S)-2-(difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 97% | 500mg |
$685 | 2024-07-21 | |
| Aaron | AR01XGRE-5g |
(1S,2S)-2-(Difluoromethyl)Cyclopropanecarboxylic Acid |
1820569-46-7 | 96% | 5g |
$2015.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1235145-5g |
(1S,2S)-2-(Difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 95% | 5g |
$1955 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1235145-1g |
(1S,2S)-2-(Difluoromethyl)cyclopropanecarboxylic acid |
1820569-46-7 | 95% | 1g |
$560 | 2025-02-19 |
(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids and derivatives Cyclopropanecarboxylic acids
Additional information on (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Introduction to (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic Acid (CAS No. 1820569-46-7)
(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid, with the CAS number 1820569-46-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural properties and potential biological activities. The presence of a difluoromethyl group in its molecular structure enhances its pharmacological profile, making it a valuable intermediate in the synthesis of various therapeutic agents.
The< strong>cyclopropane ring in this compound is a key feature, as it introduces a high degree of strain into the molecule. This strain can be exploited to facilitate various chemical reactions, making (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid a versatile building block in organic synthesis. Additionally, the stereochemistry defined by the (1S,2S) configuration adds another layer of complexity and interest to its study.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability and binding affinity. The difluoromethyl group, in particular, has been extensively studied for its potential to enhance the bioavailability and efficacy of drug candidates. This has led to numerous investigations into derivatives of (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid, with the aim of identifying new pharmacophores and developing next-generation therapeutics.
One of the most compelling aspects of this compound is its potential application in the field of medicinal chemistry. Researchers have explored its use as a precursor in the synthesis of various bioactive molecules, including those targeting neurological disorders, infectious diseases, and cancer. The unique combination of structural features in (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid makes it an attractive candidate for further exploration.
Recent studies have highlighted the compound's role in developing inhibitors of enzymes involved in critical biological pathways. For instance, researchers have investigated its potential as a scaffold for creating novel inhibitors of proteases that play a role in viral replication and tumor progression. The< strong>difluoromethyl group's ability to influence electronic properties and binding interactions has been particularly valuable in optimizing these inhibitors for better pharmacological profiles.
The< strong>cyclopropane ring's strain also contributes to the compound's reactivity, allowing for diverse functionalization strategies. This has enabled chemists to modify various parts of the molecule while retaining its core pharmacological activity. Such flexibility has been instrumental in generating libraries of compounds for high-throughput screening, facilitating the discovery of new lead structures.
In addition to its pharmaceutical applications, (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid has shown promise in materials science. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical properties and chemical resistance. The incorporation of fluorine atoms can also improve thermal stability and hydrophobicity, making it suitable for advanced material applications.
The stereochemistry of this compound is another area of interest. The (1S,2S) configuration not only influences its biological activity but also affects its synthetic pathways. Understanding these relationships is crucial for designing efficient synthetic routes that preserve stereochemical integrity throughout the process. This has implications for both academic research and industrial-scale production.
As research continues to uncover new applications for (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid, collaborations between chemists, biologists, and pharmacologists are becoming increasingly important. These interdisciplinary efforts aim to harness the full potential of this compound by integrating insights from multiple fields. Such collaborations are essential for translating laboratory discoveries into tangible therapeutic benefits.
The future prospects for this compound are promising. With ongoing advancements in synthetic chemistry and computational modeling, researchers are better equipped than ever to explore its full potential. Whether it leads to breakthroughs in drug development or innovative materials science applications remains to be seen but is certainly within reach given its unique properties.
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